(1S)-1-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]ethanol
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Overview
Description
(1S)-1-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]ethanol: is a chemical compound characterized by the presence of a pyrazole ring substituted with a methyl group and a trifluoromethyl group The compound also features an ethanol moiety attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]ethanol typically involves the trifluoromethylation of pyrazole derivatives. One common method includes the reaction of 1-methyl-3-(trifluoromethyl)pyrazole with an appropriate ethanol derivative under controlled conditions. The reaction may require the use of catalysts such as transition metals or photoredox catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups such as halogens or alkyl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides are employed under appropriate conditions
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated pyrazole derivatives
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology and Medicine: In biological and medicinal research, the compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Industry: The compound finds applications in the development of agrochemicals and materials with improved properties such as increased resistance to degradation and enhanced performance .
Mechanism of Action
The mechanism by which (1S)-1-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]ethanol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The ethanol moiety may also play a role in the compound’s solubility and distribution within biological systems .
Comparison with Similar Compounds
3-Trifluoromethyl-1,2,4-triazoles: These compounds share the trifluoromethyl group and are used in similar applications such as pharmaceuticals and agrochemicals.
α-Trifluoromethylstyrene derivatives: These compounds are versatile intermediates in organic synthesis and share the trifluoromethyl group, enhancing their chemical properties.
Uniqueness: The uniqueness of (1S)-1-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]ethanol lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The combination of the trifluoromethyl group and the ethanol moiety makes it a valuable compound for various applications .
Properties
IUPAC Name |
(1S)-1-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O/c1-4(13)5-3-12(2)11-6(5)7(8,9)10/h3-4,13H,1-2H3/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTDWUNCSWIVTI-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1C(F)(F)F)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN(N=C1C(F)(F)F)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2227888-23-3 |
Source
|
Record name | (1S)-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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